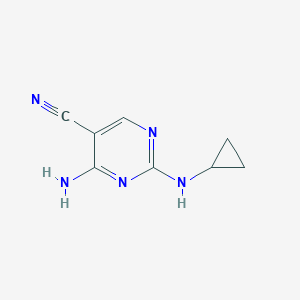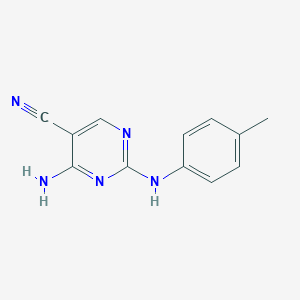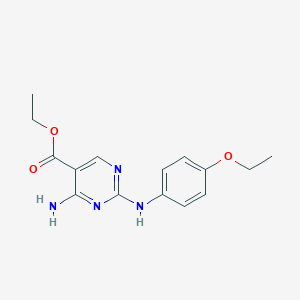![molecular formula C16H13N5OS B276429 6-[(3-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276429.png)
6-[(3-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives and has been shown to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-[(3-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways involved in cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
6-[(3-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess anti-inflammatory and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-[(3-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 6-[(3-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential directions is to explore its potential as a therapeutic agent for the treatment of various cancers. Additionally, further studies can be conducted to elucidate the mechanism of action of the compound and to optimize its pharmacological properties. Finally, the development of novel analogs of 6-[(3-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be explored to improve its solubility and pharmacokinetic properties.
In conclusion, 6-[(3-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound with significant potential for therapeutic applications. Its pharmacological properties have been extensively studied, and further research can be conducted to explore its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-[(3-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-pyridinecarboxaldehyde, 3-methylphenylboronic acid, and 4-amino-5-mercapto-1,2,4-triazole in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields the desired compound in good yield.
Applications De Recherche Scientifique
6-[(3-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess various pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties. It has been studied extensively in vitro and in vivo for its potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H13N5OS |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
6-[(3-methylphenoxy)methyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5OS/c1-11-5-4-6-12(9-11)22-10-14-20-21-15(18-19-16(21)23-14)13-7-2-3-8-17-13/h2-9H,10H2,1H3 |
Clé InChI |
LAFMXUXZYDNCOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
SMILES canonique |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(diethylamino)acetamide](/img/structure/B276346.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B276347.png)
![2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B276349.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide](/img/structure/B276350.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]acetamide](/img/structure/B276351.png)
![N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276352.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-cyano-2-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B276354.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide](/img/structure/B276355.png)
![N-[5-cyano-2-(1-piperidinyl)-4-pyrimidinyl]-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276356.png)
![N-[5-cyano-2-(4-methyl-1-piperidinyl)-4-pyrimidinyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B276358.png)


![4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile](/img/structure/B276366.png)
